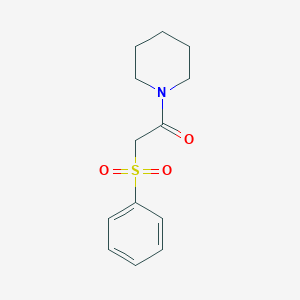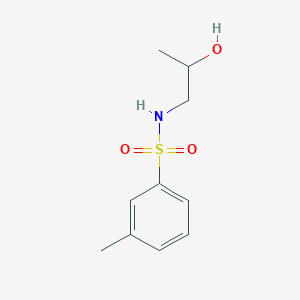
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide, commonly known as HMS, is a sulfonamide compound that has gained attention in scientific research due to its potential use as a therapeutic agent. HMS has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mechanism of Action
HMS is believed to exert its therapeutic effects through several mechanisms of action. One proposed mechanism is its ability to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Another proposed mechanism is its ability to induce apoptosis in cancer cells. Additionally, HMS has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
HMS has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cancer cell growth and inflammation, the induction of apoptosis in cancer cells, and the reduction of inflammation and oxidative stress. Additionally, HMS has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using HMS in lab experiments is its potential as a therapeutic agent in various fields of research. Additionally, HMS has been shown to have low toxicity, making it a relatively safe compound to work with in lab settings. However, one limitation of using HMS in lab experiments is its relatively low solubility in water, which may impact its bioavailability and efficacy.
Future Directions
There are several future directions for research on HMS. One potential direction is the further exploration of its potential as a therapeutic agent in cancer treatment, anti-inflammatory agents, and antiviral agents. Additionally, further research is needed to understand the mechanisms of action of HMS and its effects on various biochemical and physiological pathways. Finally, the development of more effective synthesis methods for HMS may facilitate its use in future research.
Synthesis Methods
HMS can be synthesized through a multi-step process that involves the reaction of 3-methylbenzenesulfonyl chloride with 2-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ammonia to yield HMS.
Scientific Research Applications
HMS has been studied for its potential use as a therapeutic agent in various fields of research, including cancer treatment, anti-inflammatory agents, and antiviral agents. In cancer research, HMS has been shown to inhibit the growth of cancer cells and induce apoptosis. In anti-inflammatory research, HMS has been shown to reduce inflammation and oxidative stress. In antiviral research, HMS has been shown to inhibit the replication of certain viruses.
properties
Product Name |
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-4-3-5-10(6-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 |
InChI Key |
HGXKRQOZNYDPBJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)O |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



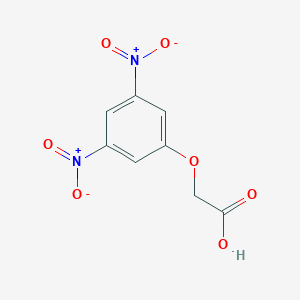
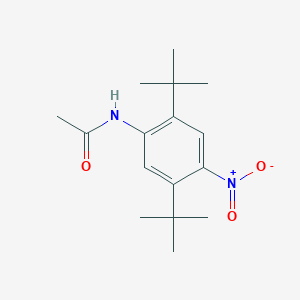
![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)
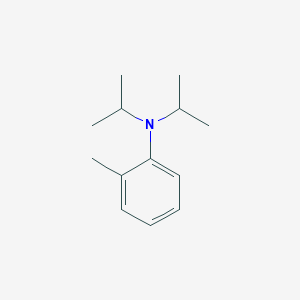
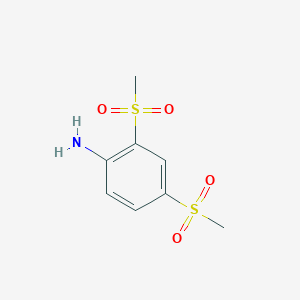
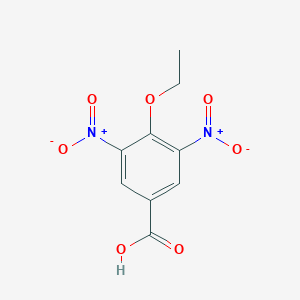
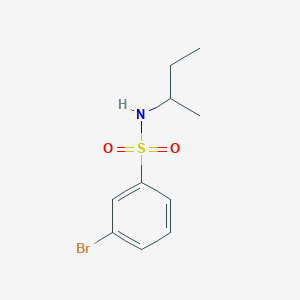
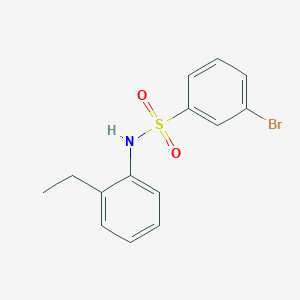
![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
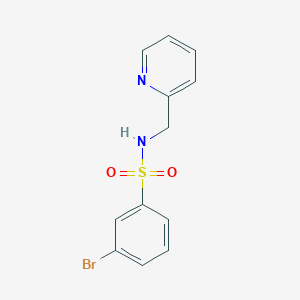
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)
![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
